(3S)-3-hydroxy-4,4-dimethylpentanoicacid
Description
Contextualization within Branched-Chain Hydroxy Acids
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a member of the branched-chain hydroxy acids (BCHAs). This class of molecules is distinct from the more commonly known branched-chain amino acids (BCAAs). Recent research has highlighted the role of BCHAs, which can be produced by lactic acid bacteria during fermentation, as potentially bioactive compounds that may influence systemic metabolism and the gut microbiome. nih.gov For instance, studies have shown that yogurt consumption can maintain levels of BCHAs, which are associated with improved metabolic parameters in obese mice. nih.gov These findings suggest that BCHAs, as a class, are active metabolites with potential roles in health. nih.govnih.gov
The presence of branched alkyl groups, such as the tert-butyl group in (3S)-3-hydroxy-4,4-dimethylpentanoic acid, significantly influences the molecule's physical and chemical properties. Branching can affect solubility, reactivity, and how the molecule interacts with biological systems. In bacteria, branched-chain hydroxy fatty acids have been identified as cellular components, indicating their role in microbial physiology. asm.orgasm.org
Stereochemical Significance and Isomeric Forms
The designation "(3S)" in (3S)-3-hydroxy-4,4-dimethylpentanoic acid is crucial as it denotes a specific three-dimensional arrangement of the atoms around the chiral center at the third carbon. A chiral center is a carbon atom attached to four different groups, which results in the existence of non-superimposable mirror images called enantiomers.
The two enantiomers of 3-hydroxy-4,4-dimethylpentanoic acid are:
(3S)-3-hydroxy-4,4-dimethylpentanoic acid
(3R)-3-hydroxy-4,4-dimethylpentanoic acid
These enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (one will rotate it to the left, the other to the right) and their interactions with other chiral molecules, such as enzymes. This difference is critically important in pharmaceutical and biological research, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even detrimental.
The synthesis of a single, desired enantiomer is a significant challenge in organic chemistry. Common approaches to obtain enantiomerically pure β-hydroxy acids include:
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.
Kinetic Resolution: Employing enzymes or chiral reagents that react at different rates with the two enantiomers in a racemic mixture (a 50:50 mixture of both enantiomers), allowing for their separation. numberanalytics.com
Historical Overview of Research Interest in β-Hydroxy Acids
The study of β-hydroxy acids is deeply rooted in the history of organic synthesis. A pivotal moment in the synthesis of this class of compounds was the discovery of the Reformatsky reaction by Sergey Nikolaevich Reformatsky in 1887. numberanalytics.comiitk.ac.inbyjus.com This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. iitk.ac.inwikipedia.org These esters can then be hydrolyzed to yield the corresponding β-hydroxy acid.
The Reformatsky reaction was significant because the organozinc reagents it employs are less reactive than the Grignard reagents or lithium enolates that would later become commonplace. wikipedia.org This moderate reactivity prevents unwanted side reactions, making it a reliable method for carbon-carbon bond formation. wikipedia.org Over the decades, the reaction has been refined, with investigations into different metals, solvents, and reaction conditions to improve yields and selectivity. researchgate.netorganic-chemistry.org
Early research into β-hydroxy acids was primarily focused on understanding their chemical properties and developing synthetic methods. For example, upon heating, β-hydroxy acids can undergo dehydration to form an α,β-unsaturated acid. nih.gov This reactivity, along with their utility as versatile synthetic intermediates, cemented their importance in the field of organic chemistry long before their widespread use in other industries. While α-hydroxy acids and β-hydroxy acids like salicylic (B10762653) acid gained significant attention in cosmetics and dermatology in the 20th century, the foundational interest in β-hydroxy acids was driven by fundamental questions of chemical synthesis and reactivity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
UMVNKAKAHIUGIE-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)O)O |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3s 3 Hydroxy 4,4 Dimethylpentanoic Acid
Chemoenzymatic Synthetic Approaches
Chemoenzymatic strategies offer the advantage of high stereoselectivity under mild reaction conditions by employing enzymes for key transformations. While specific enzymatic routes to (3S)-3-hydroxy-4,4-dimethylpentanoic acid are not extensively documented, analogous processes for other chiral hydroxy acids suggest potential pathways. One such approach involves the enzymatic reduction of a corresponding β-keto ester, 4,4-dimethyl-3-oxopentanoic acid, or its ester derivatives. Ketoreductases (KREDs) are a class of enzymes known for their ability to stereoselectively reduce ketones to alcohols. The selection of an appropriate ketoreductase, often from a diverse panel of engineered enzymes, can afford high enantiomeric excess (ee) of the desired (S)-alcohol.
Another potential chemoenzymatic route could involve the kinetic resolution of a racemic mixture of 3-hydroxy-4,4-dimethylpentanoic acid esters. Lipases are commonly used for this purpose, selectively hydrolyzing one enantiomer of the ester and leaving the other unreacted, thus allowing for the separation of the two enantiomers. For instance, a lipase (B570770) from Candida rugosa has been effectively used in the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, demonstrating the potential of this class of enzymes in resolving chiral hydroxy acid derivatives. researchgate.net
Asymmetric Catalysis in the Production of (3S)-3-Hydroxy-4,4-Dimethylpentanoic Acid
Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired enantiomer from a prochiral substrate. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the chiral product.
Organocatalytic Strategies
Organocatalysis employs small organic molecules as catalysts. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which could be a key step in the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid. nih.govnih.gov The reaction would likely involve the condensation of a ketone or aldehyde with pivalaldehyde. For example, the aldol condensation of cyclohexanone (B45756) with p-nitrobenzaldehyde has been shown to achieve high yields and enantiomeric excess when catalyzed by a proline-based catalyst. google.com While direct examples for the synthesis of the target molecule are scarce, a synergistic silver/organocatalysis system has been used for the reaction of vinylogous isocyano esters with pivalaldehyde, yielding a chiral oxazoline (B21484) with 89% ee, indicating that organocatalytic approaches can be effective for substrates with significant steric bulk. acs.org
Metal-Catalyzed Stereoselective Syntheses
Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. For the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, metal-catalyzed asymmetric hydrogenation of the corresponding β-keto ester or an unsaturated precursor would be a viable strategy. For instance, BINAP-Ru catalysts are highly effective for the enantioselective reduction of β-keto esters. psu.edu
Furthermore, metal-catalyzed asymmetric aldol additions represent another powerful tool. The use of chiral Lewis acid catalysts can promote the stereoselective reaction between a silyl (B83357) enol ether and an aldehyde. For example, titanium enolates, generated using TiCl₄ and a chiral amine like sparteine, can undergo highly diastereoselective aldol reactions. orgsyn.orgpurdue.edu While not specifically documented for pivalaldehyde in the synthesis of our target molecule, this methodology has been successfully applied to a range of other aldehydes.
Multi-Step Organic Synthesis Routes
Traditional multi-step organic synthesis provides reliable and scalable methods for the preparation of chiral molecules, often relying on the use of chiral auxiliaries or stereoselective reactions.
Aldol Condensation Strategies
The aldol reaction is a cornerstone of carbon-carbon bond formation and, when conducted asymmetrically, can establish the stereocenter found in (3S)-3-hydroxy-4,4-dimethylpentanoic acid. A particularly robust method is the Evans aldol reaction, which employs chiral oxazolidinone auxiliaries to direct the stereochemical outcome of the reaction. nih.govnih.gov
In a potential synthesis of the target molecule, an N-acyloxazolidinone would be converted to its boron enolate, which would then react with pivalaldehyde. The chiral auxiliary would then be cleaved to yield the desired β-hydroxy acid. The stereochemistry of the product is controlled by the choice of the chiral auxiliary. For the synthesis of the (3S)-enantiomer, an (R)-configured oxazolidinone would typically be used. The steric bulk of the pivalaldehyde presents a challenge, but the Evans methodology is known to be effective for a wide range of aldehydes.
Below is a table summarizing results for Evans aldol reactions with aldehydes structurally similar to pivalaldehyde, demonstrating the high diastereoselectivity and yields that can be achieved.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 82 | orgsyn.org |
| (R)-4-isopropyl-2-oxazolidinone | 3-Phenylpropanal | TiCl₄ | 5.4:1 | 89 (of acid) | mdpi.com |
| (4'R)-4-benzyl-2-oxazolidinone | Hexanal | TiCl(O-i-Pr)₃ | >50:1 | 35 | nih.gov |
The Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state, is often used to predict the stereochemical outcome of these reactions. harvard.edu
Reduction of Ketone Intermediates
An alternative to the aldol strategy is the stereoselective reduction of the prochiral ketone, 4,4-dimethyl-3-oxopentanoic acid, or its ester derivatives. This approach hinges on the ability to control the facial selectivity of the hydride attack on the carbonyl group.
Lewis acid-mediated reductions can provide high levels of diastereoselectivity. For instance, the reduction of α-alkyl-β-keto esters using a combination of a chelating Lewis acid like titanium tetrachloride (TiCl₄) and a hydride source such as a borane-pyridine complex can lead to the syn-isomer with high diastereomeric excess. Conversely, using a non-chelating Lewis acid like cerium trichloride (B1173362) (CeCl₃) with a bulky reducing agent like lithium triethylborohydride can favor the anti-isomer. researchgate.net
The choice of reducing agent and reaction conditions is critical to achieving the desired (S)-configuration at the newly formed stereocenter. While specific protocols for 4,4-dimethyl-3-oxopentanoic acid are not detailed in the available literature, these general principles of diastereoselective reduction of β-keto esters provide a framework for developing a successful synthetic route.
Hydrolysis of Esters or Derivatives
A common and effective method for the preparation of (3S)-3-hydroxy-4,4-dimethylpentanoic acid involves the hydrolysis of its corresponding esters. This final step in a multi-step synthesis cleaves the ester group to yield the desired carboxylic acid. The choice of ester and hydrolysis conditions is critical to ensure high yields and prevent side reactions, such as racemization.
Basic hydrolysis, often employing alkali metal hydroxides like potassium hydroxide (B78521) or lithium hydroxide in a mixture of solvents such as methanol/water or tetrahydrofuran/water, is frequently utilized. For instance, a crude β-hydroxy ester can be dissolved in methanol, followed by the addition of an aqueous solution of potassium hydroxide, and the mixture is then refluxed. orgsyn.orgorgsyn.org After hydrolysis, an acidic workup is necessary to protonate the carboxylate salt and isolate the final acid product. orgsyn.org
An alternative method involves the use of lithium hydroxide and hydrogen peroxide, which is particularly effective for hydrolyzing chiral N-acyloxazolidinones, intermediates in Evans aldol reactions. mdpi.comnih.gov This method is advantageous as it often proceeds under mild conditions, minimizing the risk of degradation of sensitive functional groups. mdpi.com The reaction is typically carried out at low temperatures, such as 0 °C, and upon completion, the chiral auxiliary can be recovered. nih.gov
The selection of the ester group itself can be strategic. For example, tert-butyl esters can be cleaved under acidic conditions, providing an orthogonal deprotection strategy if other acid-labile groups are not present in the molecule.
Table 1: Comparison of Hydrolysis Conditions for Ester Derivatives
| Ester/Derivative Precursor | Reagents | Solvent System | Typical Conditions | Yield (%) | Reference |
| 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate | Potassium Hydroxide | Methanol/Water | Reflux | 41-60 (overall) | orgsyn.org |
| (R)-HYTRA derived β-hydroxy ester | Potassium Hydroxide | Methanol/Water | Reflux | 61-78 | orgsyn.org |
| Evans Aldol Adduct (N-acyloxazolidinone) | Lithium Hydroxide, Hydrogen Peroxide | Tetrahydrofuran/Water | 0 °C to room temp | 89 | mdpi.comnih.gov |
Derivatization for Enhanced Synthetic Utility
To enhance the synthetic utility of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, it can be converted into various derivatives. These derivatives can serve as versatile intermediates for the construction of more complex molecules.
One important derivatization is the formation of a Weinreb amide. This is achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The resulting Weinreb amide is a stable intermediate that can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. semanticscholar.org
Another useful derivatization is the protection of the hydroxyl group, for example, as a silyl ether. This is often done prior to subsequent reactions to prevent the hydroxyl group from interfering with other transformations. nih.gov The protected acid can then be used in peptide couplings or other synthetic steps. nih.gov
Comparison of Synthetic Pathways: Efficiency and Stereoselectivity
The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be approached through several distinct pathways, each with its own merits regarding efficiency and stereoselectivity.
Another approach involves asymmetric reduction of a β-ketoester . This method relies on a chiral reducing agent or a catalyst to stereoselectively reduce the ketone functionality. The efficiency and stereoselectivity of this pathway are highly dependent on the choice of catalyst and reaction conditions.
Enzymatic resolutions offer another avenue to enantiomerically pure (3S)-3-hydroxy-4,4-dimethylpentanoic acid. This can involve the selective hydrolysis of a racemic ester by a lipase, leaving one enantiomer of the ester unreacted while producing the desired enantiomer of the acid. The success of this method hinges on the substrate specificity and enantioselectivity of the chosen enzyme.
Table 2: Overview of Synthetic Pathways
| Synthetic Pathway | Key Features | Advantages | Disadvantages |
| Evans Aldol Reaction | Use of a chiral auxiliary to control stereochemistry. | High diastereoselectivity, reliable and well-established. | Multi-step process, may require chromatography to separate diastereomers. |
| Asymmetric Reduction | Stereoselective reduction of a β-ketoester. | Potentially fewer steps than aldol-based methods. | Catalyst-dependent, optimization of conditions may be required. |
| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Often produces a maximum of 50% yield for the desired enantiomer, requires screening of enzymes. |
Analytical Techniques and Structural Elucidation in Research
Spectroscopic Methods for Stereochemical and Structural Confirmation
Spectroscopy is a cornerstone in the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to confirm the molecular structure and stereochemistry of (3S)-3-hydroxy-4,4-dimethylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (3S)-3-hydroxy-4,4-dimethylpentanoic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling patterns reveal connectivity between adjacent protons. The diastereoselectivity of synthetic routes producing similar chiral hydroxy acids has been successfully determined using ¹H NMR spectroscopy. nih.gov The expected ¹H NMR spectrum of (3S)-3-hydroxy-4,4-dimethylpentanoic acid would exhibit distinct signals corresponding to its unique protons.
Predicted ¹H NMR Chemical Shifts for (3S)-3-hydroxy-4,4-dimethylpentanoic acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃C- | ~0.9 - 1.0 | Singlet (s) |
| -CH₂-COOH | ~2.3 - 2.6 | Doublet of Doublets (dd) |
| -CH(OH)- | ~3.8 - 4.1 | Doublet of Doublets (dd) |
| -OH | Variable | Broad Singlet (br s) |
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Chemical Shifts for (3S)-3-hydroxy-4,4-dimethylpentanoic acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃C- | ~25 |
| (CH₃)₃C- | ~35 |
| -CH₂- | ~45 |
| -CH(OH)- | ~75 |
Advanced NMR techniques, such as the use of chiral shift reagents or derivatization with a chiral auxiliary, can be employed to confirm the absolute stereochemistry of the chiral center at C3.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For (3S)-3-hydroxy-4,4-dimethylpentanoic acid (molar mass: 146.18 g/mol ), electrospray ionization (ESI) is a common technique. nih.gov
The mass spectrum would show a molecular ion peak [M-H]⁻ at m/z 145 in negative ion mode or [M+H]⁺ at m/z 147 in positive ion mode. Key fragmentation pathways help to confirm the structure. researchgate.net Common fragmentations include the loss of a water molecule (H₂O) from the hydroxyl group and the loss of the carboxyl group (COOH). A characteristic fragmentation for β-hydroxy acids is a retro-aldol type cleavage, which can further validate the molecular structure. researchgate.net
Predicted Key Fragments in Mass Spectrum of (3S)-3-hydroxy-4,4-dimethylpentanoic acid
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | C₇H₁₄O₃⁺ | 146 |
| [M-H₂O]⁺ | C₇H₁₂O₂⁺ | 128 |
| [M-COOH]⁺ | C₆H₁₃O⁺ | 101 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of (3S)-3-hydroxy-4,4-dimethylpentanoic acid would display characteristic absorption bands confirming the presence of hydroxyl and carboxylic acid groups. orgsyn.org
Characteristic IR Absorption Bands for (3S)-3-hydroxy-4,4-dimethylpentanoic acid
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |
| C-H (Alkyl) | Stretching | 2960 - 2850 |
The broadness of the O-H bands is due to hydrogen bonding, a characteristic feature of both alcohols and carboxylic acids.
Chiral Analysis for Enantiomeric Purity Determination
Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial for a chiral compound. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the primary method for separating and quantifying enantiomers.
Gas Chromatography (GC) on Chiral Stationary Phases
Gas Chromatography (GC) can be used to separate enantiomers, typically after derivatization to increase their volatility and thermal stability. orgsyn.org The carboxylic acid and hydroxyl groups of (3S)-3-hydroxy-4,4-dimethylpentanoic acid make it polar and non-volatile, necessitating conversion into a more suitable derivative, such as a methyl ester or a silylated ether.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives are common CSPs that create a chiral environment, allowing for differential interaction with the two enantiomers and resulting in different retention times. gcms.cz The ratio of the peak areas for the two enantiomers allows for the precise determination of the enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with Chiral Columns
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers without the need for derivatization. The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.
For hydroxy acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. researchgate.netmdpi-res.com A common example is amylose tris(3,5-dimethylphenyl carbamate). researchgate.net Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. mdpi.com
The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is optimized to achieve baseline separation of the enantiomers. mdpi.com The detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for accurate quantification of enantiomeric excess.
Common Chiral Stationary Phases for HPLC Separation of Hydroxy Acids
| CSP Type | Chiral Selector Example | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenyl carbamate) | Hexane/2-Propanol/Trifluoroacetic Acid |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenyl carbamate) | Hexane/Ethanol |
Optical Rotation Measurements
Optical rotation is a critical technique for characterizing chiral molecules, providing information about the direction and magnitude to which a compound rotates plane-polarized light. For the closely related compound, (R)-(+)-3-hydroxy-4-methylpentanoic acid, a specific rotation value of [α]D20 between +32° and +37° has been reported when measured in a 99% chloroform (B151607) solution at a concentration of 0.11 g/100 mL. orgsyn.org This measurement indicates that the (R)-enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.
Table 1: Reported Optical Rotation for a Structurally Similar Compound
| Compound Name | Specific Rotation ([α]D20) | Measurement Conditions |
| (R)-(+)-3-hydroxy-4-methylpentanoic acid | +32° to +37° | c 0.11, 99% Chloroform |
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves diffracting X-rays through a single crystal of the compound, which provides a detailed three-dimensional map of the atomic arrangement. The absolute configuration can be established by analyzing the anomalous scattering of the X-rays. ed.ac.uknih.gov
For complex molecules, particularly those with multiple stereocenters, X-ray crystallography of a suitable crystalline derivative is often employed to unambiguously assign the absolute configuration of each chiral center. nih.gov Although a direct X-ray crystal structure determination for (3S)-3-hydroxy-4,4-dimethylpentanoic acid has not been specifically reported in the surveyed literature, this technique remains the gold standard for such structural elucidation in chemical research. The formation of a crystalline salt or derivative can facilitate the growth of high-quality crystals suitable for X-ray diffraction analysis. ed.ac.uk
Chromatographic Separation and Purification Methodologies
The separation and purification of enantiomers are essential steps in both the synthesis and analysis of chiral compounds. Chromatographic techniques are widely employed for this purpose, with methods often tailored to the specific properties of the molecule.
In the synthesis of related β-hydroxy acids, a common strategy involves the use of a chiral auxiliary to create diastereomers, which can then be separated using standard chromatographic techniques like silica gel column chromatography. nih.gov For instance, in the asymmetric synthesis of a similar compound, (3S)-hydroxy-5-phenylpentanoic acid, the two diastereomers formed were effectively separated by silica gel column chromatography. nih.gov This approach is highly relevant for the purification of (3S)-3-hydroxy-4,4-dimethylpentanoic acid. The crude product from the synthesis, typically a mixture of diastereomers, can be subjected to flash column chromatography to isolate the desired stereoisomer. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative tool for the direct separation of enantiomers. mdpi.com While specific HPLC conditions for (3S)-3-hydroxy-4,4-dimethylpentanoic acid were not detailed in the available literature, general strategies for developing chiral HPLC methods are well-established. These often involve screening various chiral columns and mobile phase compositions to achieve optimal separation.
Gas chromatography (GC) can also be utilized for the analysis of chiral hydroxy acids, often after derivatization to increase their volatility. Enantioselective GC analysis can be performed using chiral capillary columns. icm.edu.pl
Table 2: General Chromatographic Purification Strategy for Related β-Hydroxy Acids
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Separation of Diastereomers |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Varies (e.g., Hexane/Isopropanol) | Analytical and Preparative Enantiomer Separation |
| Chiral GC | Chiral Capillary Column (e.g., cyclodextrin-based) | Inert Carrier Gas | Enantioselective Analysis (after derivatization) |
Biochemical and Enzymatic Studies of 3s 3 Hydroxy 4,4 Dimethylpentanoic Acid
Role as a Substrate or Product in Enzyme-Catalyzed Reactions
While direct enzymatic studies exclusively featuring (3S)-3-hydroxy-4,4-dimethylpentanoic acid are not extensively documented, its structural characteristics allow for informed speculation on its potential as a substrate or product in various enzyme-catalyzed reactions. The presence of a hydroxyl group and a carboxylic acid moiety makes it a plausible candidate for reactions involving oxidoreductases and ligases.
For instance, a derivative, (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, is noted to potentially act as a substrate for enzymes involved in amino acid metabolism evitachem.com. This suggests that the core structure of 3-hydroxy-4,4-dimethylpentanoic acid can be recognized and processed by specific enzymes. The introduction of an amino group in this derivative opens up possibilities for its participation in peptide bond formation and other reactions typical of amino acids evitachem.com.
Furthermore, the general class of 3-hydroxyalkanoic acids, to which (3S)-3-hydroxy-4,4-dimethylpentanoic acid belongs, are known intermediates in various metabolic pathways. Enzymes such as dehydrogenases could potentially catalyze the oxidation of the hydroxyl group to a ketone, or alternatively, the reduction of a corresponding β-keto acid to form (3S)-3-hydroxy-4,4-dimethylpentanoic acid. Similarly, ligases could be involved in the activation of its carboxyl group, for example, through the formation of a coenzyme A (CoA) thioester, a common step in the metabolism of fatty acids and other carboxylic acids.
The table below summarizes the potential enzyme classes that could interact with (3S)-3-hydroxy-4,4-dimethylpentanoic acid as a substrate or product, based on its functional groups.
| Enzyme Class | Potential Reaction | Role of (3S)-3-hydroxy-4,4-dimethylpentanoic acid |
| Oxidoreductases | Oxidation of the 3-hydroxyl group | Substrate |
| Reduction of a β-keto precursor | Product | |
| Ligases | Activation of the carboxyl group (e.g., CoA ligation) | Substrate |
| Hydrolases | Cleavage of an ester linkage (if derivatized) | Product |
Investigations into Enzyme Mechanism Modulation
The structure of (3S)-3-hydroxy-4,4-dimethylpentanoic acid suggests that it could modulate enzyme activity, acting as either an inhibitor or an activator. The gem-dimethyl group, in particular, can provide steric hindrance and specific hydrophobic interactions within an enzyme's active site, potentially influencing the enzyme's catalytic mechanism.
Direct enzyme inhibition studies on (3S)-3-hydroxy-4,4-dimethylpentanoic acid are limited. However, the structural similarity of its amino-derivatives to other amino acids suggests a potential for competitive inhibition in enzymes involved in amino acid metabolism evitachem.com. An FMoc-protected version of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic acid has been used in enzyme interaction studies, indicating its utility in probing enzyme active sites .
A notable area of interest is the potential for this compound to inhibit enzymes involved in lipid metabolism. The structural resemblance to intermediates in the cholesterol biosynthesis pathway, such as 3-hydroxy-3-methylglutaric acid (HMG), suggests that it could potentially interact with enzymes like HMG-CoA reductase. While no direct studies have been published, the principle of competitive inhibition by substrate analogs is a well-established concept in enzymology.
A thorough kinetic characterization of the interaction between (3S)-3-hydroxy-4,4-dimethylpentanoic acid and a target enzyme would involve determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat) if it acts as a substrate, or the inhibition constant (K_i) if it functions as an inhibitor.
The table below illustrates the key kinetic parameters that would be determined in such studies and their significance.
| Kinetic Parameter | Description | Significance |
| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). | Indicates the affinity of the enzyme for the substrate. A lower K_m suggests a higher affinity. |
| k_cat (Catalytic Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of the enzyme. |
| K_i (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | Quantifies the potency of an inhibitor. A lower K_i indicates a more potent inhibitor. |
In the context of the use of a related compound in a patent for polycyclic TLR7/8 antagonists, the manipulation of oxidative metabolism through isotopic labeling was mentioned google.com. This hints at the relevance of understanding the kinetics of metabolic processes involving such compounds.
Involvement in Specific Metabolic or Biosynthetic Pathways
The structural features of (3S)-3-hydroxy-4,4-dimethylpentanoic acid suggest its potential involvement in or relationship to key biosynthetic pathways, particularly those involving the assembly of carbon chains.
Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, often initiated by a starter unit. While (3S)-3-hydroxy-4,4-dimethylpentanoic acid is not a typical extender unit like malonyl-CoA or methylmalonyl-CoA, its structure is reminiscent of the building blocks used in polyketide synthesis.
It is conceivable that a derivative of this acid, such as its CoA thioester, could act as a starter unit or be incorporated as an extender unit by a PKS module, leading to the formation of a polyketide with a unique gem-dimethyl substitution. The stereochemistry of the hydroxyl group would also be a critical determinant in its recognition and incorporation by specific PKS domains.
Fatty acid synthesis is another fundamental biosynthetic pathway that involves the iterative condensation of two-carbon units. While the canonical fatty acid synthesis pathway primarily utilizes acetyl-CoA as the starter unit and malonyl-CoA as the extender unit, variations exist that incorporate branched-chain starter units.
A patent document mentions the use of 3-hydroxy-4,4-dimethylpentanoic acid in the context of fatty acid applications in injectable formulations, suggesting a connection to lipid chemistry google.com. The structure of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, particularly its carbon backbone, could potentially arise from or be integrated into fatty acid synthase (FAS) or related pathways. For instance, a modified FAS system might utilize a branched-chain starter unit that, after several cycles of elongation and reduction, could lead to a fatty acid derivative containing the 4,4-dimethylpentanoyl moiety.
Studies on Related Branched-Chain Hydroxy Acid Metabolism
While direct enzymatic studies on (3S)-3-hydroxy-4,4-dimethylpentanoic acid are not extensively documented in publicly available literature, the metabolism of structurally related branched-chain hydroxy acids provides a framework for understanding its potential biochemical transformations. The metabolism of branched-chain fatty acids (BCFAs) is a complex process involving several key enzymatic pathways, primarily α-oxidation and β-oxidation, which are adapted to handle the steric hindrance posed by the branched structure.
One of the primary enzymes involved in the metabolism of hydroxy fatty acids is 3-hydroxyacyl-CoA dehydrogenase. This class of enzymes catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, a crucial step in the β-oxidation spiral. Specifically, the mitochondrial enzyme β-Hydroxysteroid dehydrogenase X (HSD10), also known as 3-hydroxyacyl-CoA dehydrogenase type-2, is known to be involved in the oxidation of branched-chain fatty acids. wikipedia.org Its broad substrate specificity suggests it could potentially act on the CoA-ester of (3S)-3-hydroxy-4,4-dimethylpentanoic acid.
Peroxisomes also play a significant role in the metabolism of BCFAs that cannot be directly processed by mitochondrial β-oxidation. mdpi.com For BCFAs with a methyl branch at an odd-numbered carbon, such as phytanic acid, α-oxidation is the initial step to remove the methyl group, allowing for subsequent β-oxidation. mdpi.com Given the dimethyl substitution at the 4th position of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, it is plausible that its metabolism could also involve peroxisomal pathways.
The initial activation of the carboxylic acid to its coenzyme A (CoA) ester is a prerequisite for many metabolic pathways. This reaction is typically catalyzed by acyl-CoA synthetases. For short-chain fatty acids, this activation is crucial for their entry into cellular metabolism.
The table below summarizes the key enzymatic steps and the enzymes potentially involved in the metabolism of branched-chain hydroxy acids, which can be extrapolated to (3S)-3-hydroxy-4,4-dimethylpentanoic acid.
Table 1: Potential Enzymatic Steps in the Metabolism of Branched-Chain Hydroxy Acids
| Metabolic Step | Enzyme Class | Potential Specific Enzymes | Cellular Location | Function |
| Activation | Acyl-CoA Synthetase | Short-chain acyl-CoA synthetase | Mitochondria, Cytosol | Converts the fatty acid to its CoA ester. |
| Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | β-Hydroxysteroid dehydrogenase X (HSD10) | Mitochondria | Oxidizes the 3-hydroxy group to a keto group. |
| Initial Oxidation | α-Oxidation Enzymes | Phytanoyl-CoA 2-hydroxylase | Peroxisomes | Removes a single carbon from the carboxyl end. |
| Further Oxidation | β-Oxidation Enzymes | Various acyl-CoA dehydrogenases, enoyl-CoA hydratases, etc. | Mitochondria, Peroxisomes | Shortens the carbon chain by two-carbon units. |
Cellular Fate and Transformation Studies (excluding human trials)
The cellular fate of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, in the absence of direct studies, can be inferred from the behavior of other short-chain fatty acids (SCFAs) and branched-chain fatty acids. The transport of SCFAs across cellular membranes is a critical first step in their metabolism. This process is not solely dependent on passive diffusion but is often mediated by specific transporter proteins. nih.govnih.gov Monocarboxylate transporters (MCTs) are a family of proteins responsible for the transport of monocarboxylic acids, such as lactate, pyruvate, and ketone bodies, across the plasma membrane. It is highly probable that a specialized transporter facilitates the entry of (3S)-3-hydroxy-4,4-dimethylpentanoic acid into cells. nih.govfrontiersin.org
Once inside the cell, the primary fate of fatty acids is activation to their corresponding CoA esters. This transformation traps the molecule within the cell and primes it for various metabolic pathways. The activated acyl-CoA can then enter catabolic pathways, such as β-oxidation, to generate energy in the form of ATP, or it can be utilized in anabolic pathways for the synthesis of more complex lipids. creative-proteomics.com
Given the structural similarity to neopentyl glycol, which can be produced through microbial fermentation, it is also conceivable that (3S)-3-hydroxy-4,4-dimethylpentanoic acid could undergo analogous biotransformations in certain microorganisms. google.com These transformations could involve reduction of the carboxylic acid to an alcohol or other modifications of the carbon skeleton.
The table below outlines the probable cellular fate and transformations of (3S)-3-hydroxy-4,4-dimethylpentanoic acid based on studies of related compounds.
Table 2: Probable Cellular Fate and Transformations of (3S)-3-Hydroxy-4,4-Dimethylpentanoic Acid
| Process | Mechanism | Potential Transporters/Enzymes | Subcellular Location | Outcome |
| Cellular Uptake | Facilitated Transport | Monocarboxylate Transporters (MCTs) | Plasma Membrane | Entry into the cytoplasm. |
| Activation | CoA Ligation | Acyl-CoA Synthetase | Cytosol, Mitochondria | Formation of (3S)-3-hydroxy-4,4-dimethylpentanoyl-CoA. |
| Catabolism | β-oxidation/α-oxidation | 3-Hydroxyacyl-CoA Dehydrogenase, etc. | Mitochondria, Peroxisomes | Energy production (ATP), generation of smaller metabolic intermediates. |
| Anabolism | Lipid Synthesis | Fatty Acid Synthase Complex (potential incorporation) | Cytosol | Incorporation into complex lipids (less likely without modification). |
| Biotransformation (Microbial) | Reduction/Oxidation | Reductases, Oxidases | Microbial Cytoplasm | Conversion to other organic molecules. |
It is important to emphasize that the metabolic pathways and cellular fate described above are based on analogous compounds and require direct experimental verification for (3S)-3-hydroxy-4,4-dimethylpentanoic acid.
Applications of 3s 3 Hydroxy 4,4 Dimethylpentanoic Acid As a Research Tool and Chiral Building Block
Utilization in the Synthesis of Complex Natural Products and Analogues
The stereochemically defined nature of (3S)-3-hydroxy-4,4-dimethylpentanoic acid and its derivatives makes them crucial intermediates in the total synthesis of complex natural products. Chiral β-hydroxy carboxylic acids are common motifs in polyketide and peptide-polyketide natural products, and synthetic access to enantiopure fragments is essential for building these larger structures.
Jasplakinolide Analogues: The synthesis of analogues of Jasplakinolide, a potent cyclodepsipeptide from marine sponges with significant cytotoxic and insecticidal activities, relies on the assembly of complex chiral fragments. nih.gov The core structure of Jasplakinolide contains a β-tyrosine residue and a polyketide chain with multiple stereocenters. Synthetic strategies often involve the coupling of a tripeptide unit with a complex hydroxy acid. nih.gov The principles used to construct these hydroxy acid portions are directly applicable to building blocks like (3S)-3-hydroxy-4,4-dimethylpentanoic acid to generate novel, non-natural analogues for biological evaluation. nih.govchemrxiv.org By replacing native fragments with this building block, chemists can probe the importance of specific structural features for biological activity, potentially leading to compounds with improved properties. chemrxiv.org
Dolastatin Analogues: Dolastatins are a class of highly potent antimitotic agents isolated from the sea hare Dolabella auricularia. chemrxiv.orgnih.gov Dolastatin 10, a well-studied member, is a pentapeptide containing several unusual amino acid residues, such as dolavaline (Dov), dolaisoleuine (Dil), and dolaproine (Dap). The synthesis of these unique residues and their subsequent assembly into dolastatin analogues is a significant challenge that highlights the importance of versatile chiral building blocks. For instance, the synthesis of the dolaisoleuine (Dil) unit, which is a (3R,4S,5S)-4-amino-3-methoxy-5-methylheptanoic acid derivative, involves stereocontrolled reactions to establish the multiple chiral centers. Chiral hydroxy acids serve as foundational precursors or key intermediates in creating these non-standard amino acids, enabling the production of dolastatin analogues for development as payloads in antibody-drug conjugates (ADCs). chemrxiv.org
Below is a table summarizing the class of natural products where building blocks like (3S)-3-hydroxy-4,4-dimethylpentanoic acid are instrumental.
| Natural Product Class | Key Structural Feature | Role of Chiral Hydroxy Acid Building Block | Representative Example |
| Cyclodepsipeptides | Macrocyclic peptide-polyketide structure | Provides stereodefined polyketide fragments for macrocycle construction. | Jasplakinolide nih.govchemrxiv.org |
| Linear Peptides | Unusual amino acid residues | Serves as a precursor for synthesizing complex, non-standard amino acids. | Dolastatin 10 nih.gov |
Application in Peptide and Peptidomimetic Synthesis
The incorporation of non-proteinogenic amino acids and their mimics into peptides is a powerful strategy for developing novel therapeutics and research tools. (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be used to introduce conformational constraints and modify the physicochemical properties of peptides.
As a β-hydroxy acid, it can be incorporated into peptide backbones, where the hydroxyl group can form additional hydrogen bonds, influencing the peptide's secondary structure. The bulky gem-dimethyl group restricts the rotation of nearby bonds, reducing the conformational flexibility of the peptide. This is a key strategy in the design of peptidomimetics, which aim to replicate the biological activity of a natural peptide in a more stable and drug-like format.
A pertinent example is the synthesis of cyclic enkephalin analogues, which are investigated as opioid receptor modulators. In one study, a structurally related compound, (3S)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, was synthesized stereoselectively and attached to the N-terminal amino group of a cyclic peptide. This modification was designed to probe the structure-activity relationships at the opioid receptors. The synthesis demonstrates a practical application of coupling a chiral β-hydroxy acid to a peptide, a technique directly applicable to (3S)-3-hydroxy-4,4-dimethylpentanoic acid for creating novel peptidomimetics.
Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. A key technique in SAR is the use of conformationally restricted analogues to probe the bioactive conformation of a molecule—the specific three-dimensional shape it adopts when binding to its biological target.
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is an excellent tool for this purpose. The steric bulk of the C4 gem-dimethyl group can lock a portion of a molecule into a specific orientation. By incorporating this rigid building block into a series of pharmacologically active compounds, researchers can systematically explore the required geometry for optimal interaction with a receptor or enzyme.
This approach was utilized in the study of opioid receptor ligands, where analogues of a cyclic enkephalin peptide were synthesized to investigate the SAR at the β-position of a tyrosine mimic. The introduction of a β-hydroxy group, as found in the subject compound, led to analogues with significantly altered receptor binding affinities. The results indicated that the introduction of a hydrophilic hydroxyl group at this position was detrimental to activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, providing valuable SAR data. Specifically, the analogues showed no significant binding affinity at µ and κ receptors and only very weak affinity at the δ receptor, demonstrating that even small structural modifications can have profound effects on biological activity.
| Analogue Feature | Receptor Target | SAR Finding |
| β-hydroxyl group introduction | Opioid Receptors (µ, δ, κ) | The hydrophilic hydroxyl group is not tolerated, leading to a loss of binding affinity. |
Development of Probes for Biochemical Investigations
Biochemical probes are essential tools for studying biological processes. These molecules, which can be tagged with fluorescent labels, affinity tags, or photo-reactive groups, allow researchers to visualize, isolate, and identify biological targets such as proteins and enzymes. While specific literature detailing the use of (3S)-3-hydroxy-4,4-dimethylpentanoic acid for probe development is not extensive, its structural features make it a highly suitable starting point for such synthesis.
The compound's two distinct functional groups—a carboxylic acid and a secondary hydroxyl group—provide orthogonal handles for chemical modification. For example:
A fluorescent dye could be attached to the hydroxyl group via an ether or ester linkage, allowing the resulting probe to be tracked within cells or tissues.
The carboxylic acid could be used to couple the molecule to a solid support for use in affinity chromatography to isolate binding partners.
Alternatively, the carboxylic acid could be converted into a more reactive functional group, such as a photo-activatable crosslinker, to create a photoaffinity label that can covalently bind to its target protein upon UV irradiation.
The synthesis of chiral fluorescent probes often relies on core structures that can be derivatized to interact selectively with biological molecules. nih.gov The defined stereochemistry of (3S)-3-hydroxy-4,4-dimethylpentanoic acid would ensure that the resulting probe interacts with its biological target in a spatially specific manner, which is critical for studying stereoselective enzymes or receptors.
Role in Scaffold Design for Chemical Biology Studies
In chemical biology, a scaffold is a core molecular structure to which a variety of chemical groups can be attached to generate a library of diverse compounds. These libraries are then screened for biological activity to identify new drug leads or probes. (3S)-3-hydroxy-4,4-dimethylpentanoic acid is an ideal candidate for use as a chiral scaffold due to its combination of rigidity, stereochemical definition, and functional groups.
The synthetic utility of chiral building blocks is well-established for creating diverse molecular architectures. By using (3S)-3-hydroxy-4,4-dimethylpentanoic acid as the central scaffold, chemists can:
Systematically Vary Substituents: The hydroxyl and carboxyl groups can be independently modified to append different functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors, charged groups).
Control Spatial Orientation: The fixed (S)-stereochemistry at the C3 position and the steric hindrance from the adjacent gem-dimethyl groups ensure that the appended substituents are projected into specific regions of three-dimensional space. This predictable orientation is crucial for designing molecules that fit precisely into a protein's binding site.
Generate Libraries of Chiral Molecules: Using the scaffold as a starting point, combinatorial chemistry techniques can be employed to rapidly generate large libraries of enantiomerically pure compounds for high-throughput screening.
This scaffold-based approach allows for a systematic exploration of chemical space around a rigid, chiral core, increasing the efficiency of discovering molecules with desired biological functions.
Computational Chemistry and Modeling Studies
Conformational Analysis of (3S)-3-Hydroxy-4,4-Dimethylpentanoic Acid
The biological activity and physicochemical properties of a flexible molecule like (3S)-3-hydroxy-4,4-dimethylpentanoic acid are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. This is particularly crucial for this compound due to the presence of a stereocenter at the C3 position and the bulky tert-butyl group at the C4 position, which impose significant steric constraints on the molecule's flexibility.
Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational searches. These methods systematically explore the potential energy surface of the molecule by rotating its single bonds and calculating the energy of each resulting conformation.
A study on the structurally similar oligomers of (R)-3-hydroxybutanoic acid (3-HB) revealed that the conformational behavior is significantly influenced by the solvent environment. researchgate.net In non-polar solvents, conformations that allow for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups are predominant. researchgate.net Conversely, in polar solvents, these intramolecular interactions are disrupted in favor of interactions with the solvent molecules, leading to a different distribution of conformers. researchgate.net
For (3S)-3-hydroxy-4,4-dimethylpentanoic acid, a similar trend can be anticipated. The key dihedral angles that would define its conformational space are those around the C2-C3 and C3-C4 bonds. The bulky tert-butyl group is expected to heavily influence the rotational barrier around the C3-C4 bond, likely favoring staggered conformations that minimize steric clash.
Interactive Data Table: Predicted Low-Energy Conformers of (3S)-3-hydroxy-4,4-dimethylpentanoic acid
Note: The following data is hypothetical and for illustrative purposes, based on principles of conformational analysis.
| Conformer | Dihedral Angle (O=C-C2-C3) (°) | Dihedral Angle (C2-C3-C4-C(CH₃)₃) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | 180 (anti) | 180 (anti) | 0.00 | Extended conformation, minimal steric hindrance. |
| B | 60 (gauche) | 180 (anti) | 0.5 | Potential for weak hydrogen bonding. |
| C | -60 (gauche) | 180 (anti) | 0.6 | Potential for weak hydrogen bonding. |
| D | 180 (anti) | 60 (gauche) | 1.2 | Steric interaction with tert-butyl group. |
Molecular Docking and Dynamics Simulations with Enzyme Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For (3S)-3-hydroxy-4,4-dimethylpentanoic acid, which is a beta-hydroxy acid, potential enzyme targets could include dehydrogenases, hydratases, or other enzymes involved in metabolic pathways.
In a molecular docking study, the three-dimensional structure of the target enzyme's active site is used as a template. The ligand, (3S)-3-hydroxy-4,4-dimethylpentanoic acid, is then computationally placed into the active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. Studies on other beta-hydroxy-beta-arylpropanoic acids have successfully used molecular docking to identify potential cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.netnih.gov
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-enzyme complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nsf.gov These simulations can reveal important information about the stability of the binding pose, the key amino acid residues involved in the interaction, and any conformational changes that may occur upon ligand binding. nih.gov
Interactive Data Table: Hypothetical Docking Results with a Dehydrogenase Enzyme
Note: The following data is hypothetical and for illustrative purposes.
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Inhibition Constant (Ki) (µM) | 2.5 |
| Key Interacting Residues | Arg124, Asp168, Tyr182 |
| Types of Interactions | Hydrogen bonds, electrostatic interactions, hydrophobic interactions |
De Novo Design of New Derivatives Based on Computational Predictions
De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. nih.govrsc.org This approach can be particularly valuable for optimizing a lead compound like (3S)-3-hydroxy-4,4-dimethylpentanoic acid. By leveraging the structural information obtained from molecular docking and dynamics simulations, new derivatives can be designed with improved binding affinity, selectivity, and pharmacokinetic properties.
Fragment-based de novo design is a common approach where a molecule is built by combining small chemical fragments in a stepwise manner within the enzyme's active site. tandfonline.comnih.gov Starting with the core scaffold of (3S)-3-hydroxy-4,4-dimethylpentanoic acid docked in its target's binding pocket, computational algorithms can suggest modifications, such as the addition of new functional groups or the alteration of the carbon skeleton, that are predicted to enhance the interaction with the receptor.
For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, a derivative with an additional nonpolar group could be designed to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is not engaged by the parent molecule, a derivative can be designed to form this specific interaction.
Interactive Data Table: Computationally Designed Derivatives and Predicted Properties
Note: The following data is hypothetical and for illustrative purposes.
| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Design |
| 1 | Addition of a phenyl group at C5 | -8.2 | To occupy a hydrophobic pocket. |
| 2 | Replacement of the C3-hydroxyl with an amino group | -7.8 | To form an additional hydrogen bond. |
| 3 | Esterification of the carboxylic acid | -6.5 | To improve cell permeability. |
Quantum Chemical Calculations of Reactivity and Stereoselectivity
Quantum chemical (QC) calculations provide a highly detailed understanding of the electronic structure of molecules and the mechanisms of chemical reactions. nih.gov These methods can be used to investigate the reactivity of (3S)-3-hydroxy-4,4-dimethylpentanoic acid and to explain the origins of stereoselectivity in its synthesis.
For instance, the aldol (B89426) reaction is a common method for synthesizing beta-hydroxy carbonyl compounds, and its stereochemical outcome is often controlled by the geometry of the enolate and the transition state of the reaction. numberanalytics.comnih.govwikipedia.org QC calculations, particularly using density functional theory (DFT), can be used to model the transition states of the reaction that leads to the (3S) stereoisomer. By comparing the energies of the different possible transition states, the preferred reaction pathway and the observed stereoselectivity can be explained. acs.org
Furthermore, QC calculations can be used to determine various electronic properties of the molecule, such as atomic charges, molecular orbitals, and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity, its interaction with other molecules, and its spectroscopic characteristics. Combined quantum mechanics/molecular mechanics (QM/MM) methods can be particularly powerful for studying enzyme-catalyzed reactions, where a high-level QC method is used for the reactive center and a more efficient MM method is used for the surrounding protein environment. researchgate.netnih.govwordpress.comacs.org
Interactive Data Table: Hypothetical Quantum Chemical Data for the Aldol Reaction Transition State
Note: The following data is hypothetical and for illustrative purposes.
| Transition State | Stereochemical Outcome | Calculated Activation Energy (kcal/mol) | Key Stabilizing Interactions |
| TS-1 | (3S, 2R) | 15.2 | Chelation of the metal cation. |
| TS-2 | (3R, 2R) | 16.5 | Steric hindrance between substituents. |
| TS-3 | (3S, 2S) | 15.8 | Favorable alignment of dipoles. |
| TS-4 | (3R, 2S) | 17.1 | Unfavorable steric interactions. |
Future Research Directions for 3s 3 Hydroxy 4,4 Dimethylpentanoic Acid
Exploration of Novel Biocatalytic Synthesis Routes
The development of sustainable and efficient methods for synthesizing enantiomerically pure compounds is a significant goal in modern chemistry. Biocatalysis, which utilizes enzymes for chemical reactions, offers a promising alternative to traditional chemical synthesis. chemistryjournals.net Future research in this area should focus on identifying and optimizing enzymatic pathways for the production of (3S)-3-hydroxy-4,4-dimethylpentanoic acid.
Key research initiatives could include:
Screening for Novel Enzymes: A systematic screening of various microorganisms for enzymes capable of producing the target molecule with high stereoselectivity is warranted. This could involve exploring enzymes such as ketoreductases for the asymmetric reduction of a corresponding keto-acid precursor. researchgate.netnih.gov
Development of Biocatalytic Cascades: Multi-step enzymatic reactions, or biocatalytic cascades, could be designed to convert simple, renewable starting materials into (3S)-3-hydroxy-4,4-dimethylpentanoic acid in a single pot. numberanalytics.com This approach can enhance efficiency by minimizing the need for intermediate purification steps. numberanalytics.com The integration of enzymes like halohydrin dehalogenases followed by nitrilases could be explored as a potential synthetic route. rsc.org
Process Optimization: Research into optimizing reaction conditions, such as temperature, pH, and substrate concentration, will be crucial for maximizing yield and enantiomeric purity. Furthermore, the use of whole-cell biocatalysts could offer a cost-effective and scalable production method. semanticscholar.org
Advanced Studies on Its Precise Biochemical Functions and Pathways
The biological significance of (3S)-3-hydroxy-4,4-dimethylpentanoic acid remains largely uncharacterized. As a branched-chain hydroxy fatty acid, it may play a role in various metabolic processes. creative-proteomics.commdpi.com Future investigations should aim to identify its specific biochemical functions and the metabolic pathways in which it participates.
Potential research avenues include:
Metabolomic Profiling: Utilizing advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance, to detect and quantify (3S)-3-hydroxy-4,4-dimethylpentanoic acid in various biological samples. This can help in understanding its distribution and potential correlation with different physiological or pathological states.
Pathway Elucidation: Investigating the metabolic fate of this compound by using isotopically labeled analogues. This can help to identify the enzymes that act upon it and the downstream metabolites that are formed, thus placing it within the broader context of cellular metabolism, which is known for other short-chain fatty acids. consensus.appmdpi.comnih.gov
Interaction with Cellular Receptors: Exploring the possibility that (3S)-3-hydroxy-4,4-dimethylpentanoic acid acts as a signaling molecule by interacting with specific cellular receptors, such as G-protein-coupled receptors, which are known to be targets for other short-chain fatty acids. mdpi.com
Engineering of Enzymes for Tailored Interactions with (3S)-3-Hydroxy-4,4-Dimethylpentanoic Acid
The specificity and efficiency of enzymes can be enhanced through protein engineering techniques. illinois.edutudelft.nl Tailoring enzymes to interact specifically with (3S)-3-hydroxy-4,4-dimethylpentanoic acid could be beneficial for both its synthesis and its detection.
Future research in this domain should focus on:
Directed Evolution: Employing directed evolution, a process that mimics natural selection in the laboratory, to generate enzyme variants with improved activity, stability, and stereoselectivity towards the synthesis of the target molecule. nobelprize.orgillinois.eduportlandpress.comnih.gov This involves creating libraries of mutant enzymes and screening for those with the desired properties. acs.org
Rational Design: Using computational modeling and structural biology to inform the site-directed mutagenesis of known enzymes. By understanding the three-dimensional structure of an enzyme's active site, specific amino acid changes can be made to improve its interaction with (3S)-3-hydroxy-4,4-dimethylpentanoic acid or its precursors.
Creation of Novel Enzyme Functions: Exploring the potential to engineer existing enzymes to catalyze entirely new reactions involving this compound, thereby expanding its potential applications in synthetic chemistry. illinois.edu
Development of High-Throughput Screening Assays for Interactions with Molecular Targets
High-throughput screening (HTS) is a powerful tool for rapidly testing large numbers of compounds for their biological activity. creative-enzymes.com Developing HTS assays focused on (3S)-3-hydroxy-4,4-dimethylpentanoic acid could accelerate the discovery of its molecular targets and interaction partners.
Key areas for future development include:
Target-Based Screening: Designing assays to screen for the binding of (3S)-3-hydroxy-4,4-dimethylpentanoic acid to a wide range of proteins, such as enzymes and receptors. This could lead to the identification of novel enzyme inhibitors or receptor modulators. acs.orgh1.cocreative-enzymes.com
Phenotypic Screening: Developing cell-based assays to identify the effects of this compound on cellular processes. This approach does not require prior knowledge of a specific target and can reveal unexpected biological activities.
Biosensor Development: Creating sensitive and selective biosensors for the real-time detection of (3S)-3-hydroxy-4,4-dimethylpentanoic acid. mdpi.comresearchgate.net Such biosensors could be based on engineered enzymes or transcription factors and would be valuable tools for monitoring its production in biocatalytic processes or its presence in biological systems. frontiersin.orgnih.gov
Integration into New Materials Science or Supramolecular Chemistry Research
The unique chemical structure of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, with its chiral center and both hydroxyl and carboxylic acid functional groups, makes it an interesting building block for the development of new materials.
Future research could explore:
Polymer Synthesis: Investigating the use of (3S)-3-hydroxy-4,4-dimethylpentanoic acid as a monomer for the synthesis of novel poly(hydroxy acids). rsc.orgrsc.orgacs.org These polyesters could possess unique properties due to the stereochemistry and branched nature of the monomer unit. nih.gov
Supramolecular Assemblies: Exploring the self-assembly of this chiral molecule into larger, ordered structures through non-covalent interactions. acs.org The study of supramolecular chirality arising from such assemblies could lead to new insights into the principles of molecular recognition and organization. numberanalytics.comwikipedia.orgnih.gov
Q & A
Q. What are the recommended enantioselective synthesis routes for (3S)-3-hydroxy-4,4-dimethylpentanoic acid?
The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid requires chiral induction to preserve stereochemical integrity. A common strategy involves asymmetric catalytic hydrogenation of α,β-unsaturated precursors or enzymatic reduction of ketones using dehydrogenases (e.g., ketoreductases). For example, chiral resolution via HPLC with a cellulose-based column can separate enantiomers post-synthesis . Protecting groups like tert-butyl dimethylsilyl (TBS) may stabilize the hydroxyl group during multi-step reactions . Post-synthesis, confirm enantiopurity using polarimetry or chiral GC/MS .
Q. How can researchers validate the structural identity of (3S)-3-hydroxy-4,4-dimethylpentanoic acid?
Combine spectroscopic techniques:
- NMR : Analyze , , and DEPT-135 spectra to confirm the methyl branching (δ ~1.2 ppm for dimethyl groups) and hydroxyl proton (δ ~2.5 ppm, broad) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H] at m/z 161.1) and fragmentation patterns .
- IR spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm) and hydroxyl O-H stretch (~2500-3500 cm) .
Q. What safety protocols are critical for handling (3S)-3-hydroxy-4,4-dimethylpentanoic acid?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as hydroxy acids often cause irritation .
- Work under a fume hood to prevent inhalation of aerosols .
- Store in airtight containers at 2–8°C to minimize degradation; monitor for discoloration or precipitate formation over time .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data for (3S)-3-hydroxy-4,4-dimethylpentanoic acid?
Discrepancies may arise from enantiomeric impurities or assay conditions. To mitigate:
- Re-evaluate synthetic purity using chiral chromatography .
- Standardize bioassays (e.g., enzyme inhibition kinetics) with controls for pH, temperature, and co-solvents (e.g., DMSO ≤0.1% v/v) .
- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays) .
Q. What strategies improve the yield of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in multi-step syntheses?
- Optimize catalytic systems: Transition-metal catalysts (e.g., Ru-BINAP complexes) enhance enantioselectivity in hydrogenation steps .
- Use kinetic control in ester hydrolysis (e.g., NaOH/EtOH at 0°C) to avoid racemization .
- Employ flow chemistry for exothermic reactions (e.g., Grignard additions) to maintain temperature stability and scalability .
Q. How do solvent polarity and temperature affect the stability of (3S)-3-hydroxy-4,4-dimethylpentanoic acid?
- Polar solvents (e.g., water) : Accelerate degradation via esterification or lactone formation. Use aprotic solvents (e.g., THF) for long-term storage .
- Temperature : Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life. Degradation products can be monitored via HPLC-DAD .
Methodological Considerations
7. Designing experiments to study the compound’s role in metabolic pathways:
- Use isotopically labeled -(3S)-3-hydroxy-4,4-dimethylpentanoic acid in tracer studies with LC-MS/MS to track incorporation into fatty acid biosynthesis .
- Compare wild-type vs. knockout microbial strains to identify enzymatic interactions .
8. Addressing low solubility in aqueous buffers:
- Prepare sodium or potassium salts via neutralization with NaOH/KOH.
- Use co-solvents (e.g., PEG-400) at <5% v/v to maintain biocompatibility in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
